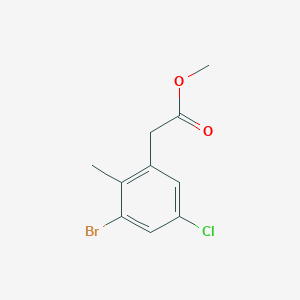
Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate is an organic compound with a complex aromatic structure. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a phenyl ring, which is further connected to an acetate group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate typically involves the esterification of 2-(3-bromo-5-chloro-2-methylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(3-bromo-5-chloro-2-methylphenyl)acetic acid+methanolacid catalystMethyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Products depend on the nucleophile used, e.g., amino or thiol derivatives.
Reduction: Methyl 2-(3-bromo-5-chloro-2-methylphenyl)ethanol.
Oxidation: 2-(3-bromo-5-chloro-2-methylphenyl)acetic acid.
Scientific Research Applications
Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms (bromine and chlorine) can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate: Contains bromine and chlorine atoms.
Methyl 2-(3-bromo-2-methylphenyl)acetate: Lacks the chlorine atom.
Methyl 2-(5-chloro-2-methylphenyl)acetate: Lacks the bromine atom.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds that lack one of these halogens.
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H10BrClO2/c1-6-7(4-10(13)14-2)3-8(12)5-9(6)11/h3,5H,4H2,1-2H3 |
InChI Key |
DHJQHXCOYZCNJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Cl)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















